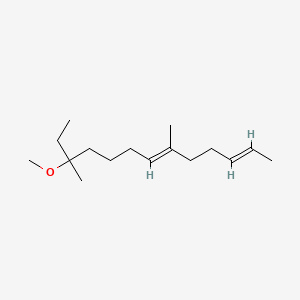
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is an organic compound with the molecular formula C16H28O. It is characterized by its unique structure, which includes a methoxy group and three methyl groups attached to a dodeca-1,5-diene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodeca-1,5-diene and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification methods ensures that the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Scientific Research Applications
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in pharmacological research.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Methoxy-1,5,10-trimethyldodeca-1,5-diene involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 10-Methoxy-1,5,10-trimethylcyclododeca-1,5-diene
- 10-Methoxy-1,5,10-trimethylcyclododeca-1,5,9-triene
Uniqueness
10-Methoxy-1,5,10-trimethyldodeca-1,5-diene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
75531-54-3 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(2E,6E)-11-methoxy-6,11-dimethyltrideca-2,6-diene |
InChI |
InChI=1S/C16H30O/c1-6-8-9-12-15(3)13-10-11-14-16(4,7-2)17-5/h6,8,13H,7,9-12,14H2,1-5H3/b8-6+,15-13+ |
InChI Key |
WZXXUCGWWVCQNM-YNYATCQHSA-N |
Isomeric SMILES |
CCC(C)(CCC/C=C(\C)/CC/C=C/C)OC |
Canonical SMILES |
CCC(C)(CCCC=C(C)CCC=CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


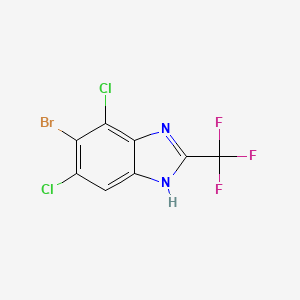
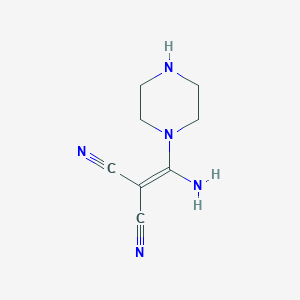
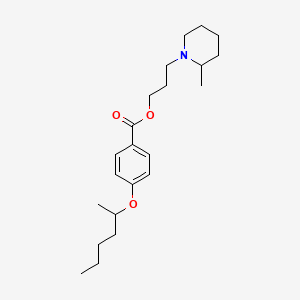
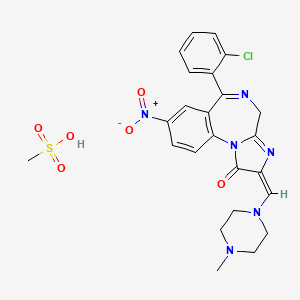
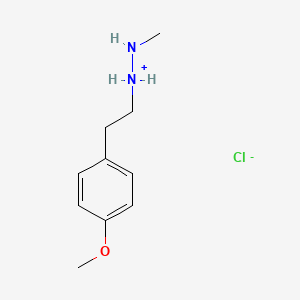
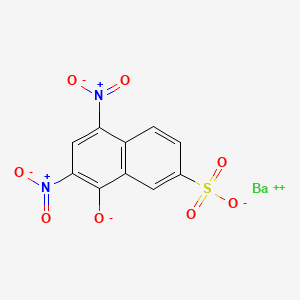

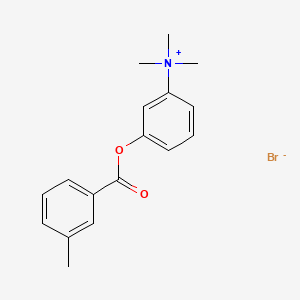



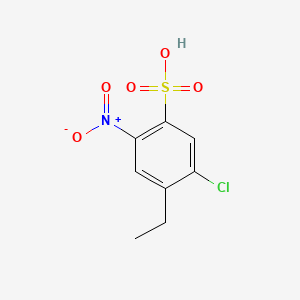

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
